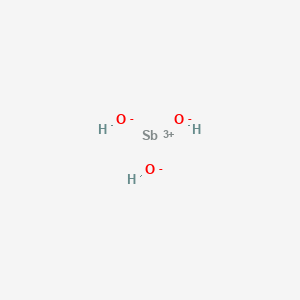

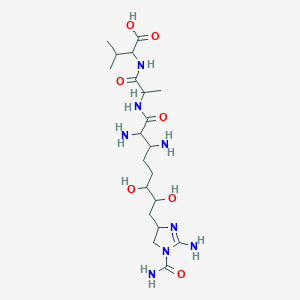

![molecular formula C9H7NO5 B1258272 3-[(羧羰基)氨基]苯甲酸 CAS No. 58465-46-6](/img/structure/B1258272.png)

3-[(羧羰基)氨基]苯甲酸

描述

Synthesis Analysis

The synthesis of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives involves complex chemical reactions, including the formation of mesogenic benzoic acids with significant liquid crystalline properties and crystal structure analyses. For instance, novel mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures. Their synthesis involves the attachment of substituted aryl rings to basic mesogens through odd-numbered spacers, allowing for the observation of such behavior (Weissflog et al., 1996)(Weissflog et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(3,5-dicarboxybenzyloxy)benzoic acid, demonstrates the complexity of coordination polymers involving this family of compounds. Such structures consist of a single-framework coordination polymer with organic ligands and metal cations, highlighting the intricate arrangements possible with carboxylic acid derivatives (Patra & Goldberg, 2013)(Patra & Goldberg, 2013).

Chemical Reactions and Properties

The chemical reactions involving 3-[(Carboxycarbonyl)amino]benzoic acid derivatives can be complex, as demonstrated by the synthesis and characterisation of triorganotin(IV) azo-carboxylates derived from amino benzoic acids. These compounds exhibit unique structures and potential anti-diabetic activities, showcasing the diverse chemical properties of benzoic acid derivatives (Roy et al., 2016)(Roy et al., 2016).

Physical Properties Analysis

The physical properties of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives are influenced by their molecular structure. For instance, crystallography studies on related compounds reveal the formation of chains and dimers, which are essential for understanding the material's liquid crystalline phases and its behavior under different conditions (Baskett & Lahti, 2005)(Baskett & Lahti, 2005).

Chemical Properties Analysis

The chemical properties of 3-[(Carboxycarbonyl)amino]benzoic acid derivatives are diverse, as illustrated by the microbial biosynthesis of 3-amino-benzoic acid. This process demonstrates the compound's potential as a building block for the production of various biologically active compounds (Zhang & Stephanopoulos, 2016)(Zhang & Stephanopoulos, 2016).

科学研究应用

微生物系统中的生物合成途径

3-氨基苯甲酸(3AB),苯甲酸的衍生物,在微生物生物合成中起着至关重要的作用。它作为各种生物活性化合物生产中的基础单元。Zhang和Stephanopoulos(2016)展示了在大肠杆菌中利用共培养工程系统显著增强3AB生产的方法,突显了其在代谢工程中的潜力(Haoran Zhang & G. Stephanopoulos, 2016)。

在天然产物生物合成中的作用

3,5-AHBA,结构类似于3-[(羧羰基)氨基]苯甲酸的前体,在合成大量天然产物中至关重要,包括萘基和苯基吖丙霉素、盐基酮和丝菌素。Kang,Shen和Bai(2012)对AHBA衍生天然产物生物合成中涉及的分子遗传学和化学过程进行了广泛的审查(Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012)。

食品科学与营养学

苯甲酸衍生物,如3-[(羧羰基)氨基]苯甲酸,由于其抗菌和抗真菌性质而被广泛用作食品中的防腐剂。Del Olmo,Calzada和Nuñez(2017)研究了苯甲酸在食品中的存在、用途和潜在的公共卫生问题,突显了其在维护食品安全和质量方面的重要性(A. D. del Olmo, J. Calzada, & M. Nuñez, 2017)。

化学中的合成应用

苯甲酸衍生物在各种合成应用中被使用,例如用于合成新型氨基酸以用于肽类模拟和组合化学。Pascal等人(2000)探讨了从4-氨基苯甲酸合成新型氨基酸的方法,展示了苯甲酸衍生物在化学合成中的多功能性(R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000)。

分析化学

苯甲酸衍生物在分析化学中对研究蛋白质动态和相互作用非常有价值。Panchaud等人(2008)引入了一种基于稳定同位素的定量蛋白质组学方法,使用苯胺和苯甲酸,以增强可量化信息的羧基和氨基靶向(A. Panchaud, Jenny Hansson, M. Affolter, R. Bel Rhlid, Stéphane Piu, P. Moreillon, & M. Kussmann, 2008)。

晶体学和磁性

对苯甲酸衍生物的研究也有助于晶体学和磁性的进展。Baskett和Lahti(2005)研究了3-(N-叔丁基-N-氨氧基)苯甲酸的晶体学和磁性,揭示了其在低温下的反铁磁性质和相变(M. Baskett & P. M. Lahti, 2005)。

安全和危害

属性

IUPAC Name |

3-(oxaloamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSOHQNOTRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Carboxycarbonyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

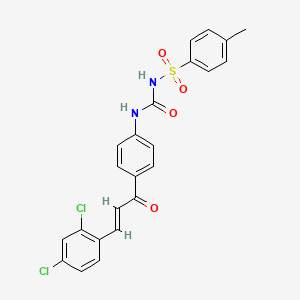

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

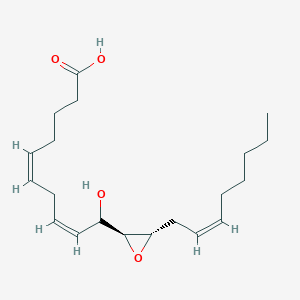

![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)

![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)

![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)